molecular formula C18H17ClF3N3O2 B2413607 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 346661-12-9

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No.: B2413607
CAS No.: 346661-12-9
M. Wt: 399.8
InChI Key: ZTDVFYHZXMOGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-13-2-1-3-14(11-13)23-17(26)24-15-10-12(18(20,21)22)4-5-16(15)25-6-8-27-9-7-25/h1-5,10-11H,6-9H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVFYHZXMOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 3-chloroaniline with 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has shown promise as a therapeutic agent due to its interaction with specific biological targets. Its applications in medicinal chemistry include:

  • Anticancer Activity : Research indicates that this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have demonstrated its efficacy against various cancer cell lines, leading to significant reductions in cell viability .
  • Antiviral Properties : Preliminary studies suggest that this compound exhibits antiviral activity against several viral strains, showing significant inhibition rates. Related compounds have demonstrated low IC50 values against HIV-1 integrase, indicating potential for further development .
  • Antibacterial Activity : Derivatives of this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.

Biological Mechanisms

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. This interaction modulates the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability, which is crucial for its therapeutic efficacy.

Structure-Activity Relationships (SAR)

SAR analysis reveals that modifications in the chemical structure significantly influence biological activity. Key findings include:

  • The presence of the trifluoromethyl group enhances potency.
  • Substituents on the phenyl rings can alter binding affinity and selectivity towards various targets.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 cells, with significant induction of apoptosis markers.
  • Combination Therapy Research : Investigations indicated that when combined with other chemotherapeutic agents, this urea derivative showed enhanced efficacy, suggesting potential for use in combination therapies.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-pyridin-4-YL-5-(trifluoromethyl)phenyl)urea
  • 1-(3-Chlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the presence of the morpholine ring, which can impart specific biological activities and properties. This structural feature may enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Biological Activity

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, a compound belonging to the class of diaryl ureas, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF3N2O. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics. The presence of the morpholine moiety contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 Value (µM) Reference
A5492.39 ± 0.10
HCT-1163.90 ± 0.33
PC-3Not specified

These findings indicate that the compound exhibits significant antiproliferative effects, comparable to established anticancer drugs like sorafenib.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Targeting BRAF Pathway : Molecular docking studies suggest that the compound may act as a BRAF inhibitor by forming hydrogen bonds with key amino acid residues in the BRAF protein.
  • Interference with Signaling Pathways : It affects p38 MAPK and VEGFR-2 signaling pathways, which are critical in cancer progression and metastasis .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. For example:

  • The presence of the trifluoromethyl group enhances potency.
  • Substituents on the phenyl rings can alter binding affinity and selectivity towards various targets.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 cells, with significant induction of apoptosis markers.
  • Combination Therapy : Research indicated that when combined with other chemotherapeutic agents, this urea derivative showed enhanced efficacy, suggesting potential for use in combination therapies.

Q & A

Q. How to design toxicity studies for in vivo models?

  • Methodological Answer :
  • Acute Toxicity : OECD Guideline 423: Dose rodents (50–300 mg/kg) and monitor mortality, organ weights, and histopathology. Focus on renal toxicity due to urea excretion pathways .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential of nitroso byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.